20(S)-Hydroxy Prednisolone

説明

Prednisolone is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties . It is used to treat many different inflammatory conditions such as arthritis, lupus, psoriasis, ulcerative colitis, allergic disorders, gland (endocrine) disorders, and conditions that affect the skin, eyes, lungs, stomach, nervous system, or blood cells . Prednisolone works by mimicking the effects of cortisol, a hormone released by the adrenal glands (located on top of the kidneys) that regulates metabolism and stress .

Synthesis Analysis

Prednisolone is a synthetic glucocorticoid and its derivatives are widely used in clinical trials . A highly specific and reproducible 1st order derivative spectroscopic method has been described for the quantitative analysis of Prednisolone .Molecular Structure Analysis

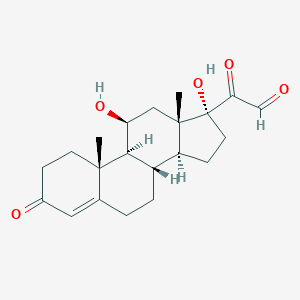

Prednisolone has the molecular formula C21H28O5 and a molecular weight of 360.44 . It is a synthetic glucocorticoid steroid with the chemical structure 11β,17α,21-trihydroxy-pregna-1,4-diene-3,20-dione .Chemical Reactions Analysis

The chemical reactions of Prednisolone have been studied using high-performance liquid chromatography (HPLC) and UV methods . The HPLC method according to the European Pharmacopoeia monograph for related substances of prednisolone has been used .Physical And Chemical Properties Analysis

Prednisolone has a molecular formula of C21H28O5 and a molecular weight of 360.44 . It is freely soluble in water, soluble in methanol, slightly soluble in alcohol and in chloroform, and very slightly soluble in acetone and in dioxane .科学的研究の応用

Microbial Transformation for Bioactive Derivatives

A study by Zhang et al. (2011) explored the microbial transformation of prednisolone to produce more bioactive derivatives. Using Streptomyces roseochromogenes TS79, they transformed prednisolone into a compound structurally identified as 20β-hydroxy prednisolone. This process differed significantly from previous studies and showed potential for industrial production of bioactive steroid compounds (Zhang et al., 2011).

Identification of Metabolites in Animals

Leporati et al. (2013) identified prednisolone metabolites in beef cattle, focusing on 20β-dihydroprednisolone. The study demonstrated the compound's potential as a biomarker for illegal growth-promoting treatments with prednisolone in meat cattle (Leporati et al., 2013).

Biotransformation in Pharmaceutical Development

Costa et al. (2020) evaluated the biotransformation of cortisone and hydrocortisone into prednisone and prednisolone by Rhodococcus strains. The study highlighted the production of 20β-hydroxy-prednisone and 20β-hydroxy-prednisolone, emphasizing their relevance in developing pharmaceutical products with higher anti-inflammatory activity (Costa et al., 2020).

Prednisolone Metabolites in Human Urine

Matabosch et al. (2015) conducted a study on prednisolone metabolism in humans. They identified 20β-dihydro-PRED and other metabolites, providing insights into the metabolism of prednisolone for doping control purposes (Matabosch et al., 2015).

Prednisolone Production Enhancement

Naim et al. (2003) reported on enhancing prednisolone production using Pseudomonas fluorescens cells. Their research focused on optimizing conditions for maximal bioconversion efficiency, including the production of 20β-hydroxy-derivatives (Naim et al., 2003).

Novel Drug Delivery Systems

Bílková et al. (2011) developed a pH-sensitive polypseudorotaxane as a novel drug delivery system for prednisolone. This system, featuring a delayed pH-sensitivity, offers potential advancements in targeted drug delivery (Bílková et al., 2011).

Biotransformation by Penicillium aurantiacum

Mohamed et al. (2017) investigated the biotransformation of prednisolone by Penicillium aurantiacum, leading to the production of 20β-Hydroxyprednisolone. Their research provides valuable insights into the use of fungi for creating bioactive steroid derivatives (Mohamed et al., 2017).

Safety And Hazards

Prednisolone should not be used if you have a fungal infection anywhere in your body . It can weaken your immune system, making it easier for you to get an infection . Steroids can also worsen an infection you already have, or reactivate an infection you recently had . It is not known whether prednisolone will harm an unborn baby .

将来の方向性

Prednisolone is an important active pharmaceutical ingredient used for the preparation of various pharmaceutical products with anti-inflammatory and immunosuppressive properties . Future therapies must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits .

特性

IUPAC Name |

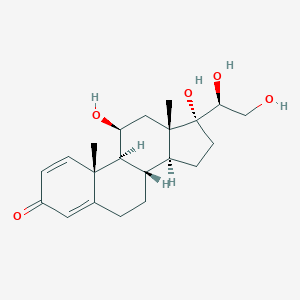

(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOVYWIXMAJCDS-FJWDNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2([C@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553373 | |

| Record name | (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20(S)-Hydroxy Prednisolone | |

CAS RN |

2299-46-9 | |

| Record name | (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002299469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11.BETA.,20S)-11,17,20,21-TETRAHYDROXYPREGNA-1,4-DIEN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN79HDK6LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。